molecular formula C15H14ClN5O2 B2987427 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 941884-36-2

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2987427
CAS No.: 941884-36-2
M. Wt: 331.76
InChI Key: YWFSXDIQBNXKLI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 1, a methyl group at position 4, and an N-methylacetamide side chain. The compound’s synthesis likely follows methodologies analogous to those reported for structurally related pyrazolo-pyridine/pyridazine derivatives, involving condensation reactions and N-alkylation steps .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFSXDIQBNXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation. This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between the target compound and its analogs from the literature:

Compound Name/ID Substituents/R-Groups Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Formula Key References
Target Compound 3-Chlorophenyl (position 1), 4-methyl, N-methylacetamide N/A N/A C₁₇H₁₄ClN₅O₂ N/A
4g () 4-Chlorophenyl (position 3), trifluoromethylphenyl (N-substituent) 221–223 1682 C₂₈H₂₀ClF₃N₄O₂
4h () 4-Chlorophenyl (position 3), nitrophenyl (N-substituent) 231–233 1668 C₂₇H₂₀ClN₅O₄
7h () Dimethyl (positions 4,6), phenylpropanamide (N-substituent) 128–130 1690 C₁₇H₁₆N₄O

Structural and Functional Group Analysis

  • Chlorophenyl Position: The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl analogs in and .
  • N-Substituents : The N-methylacetamide group in the target compound contrasts with bulkier substituents (e.g., trifluoromethylphenyl in 4g, nitrophenyl in 4h). These differences impact lipophilicity and solubility; for instance, nitro groups (4h) enhance polarity, while trifluoromethyl groups (4g) increase metabolic stability .
  • Core Heterocycle : The pyrazolo[3,4-d]pyridazine core in the target compound differs from the pyrazolo[3,4-b]pyridine cores in and . Pyridazines generally exhibit higher polarity due to additional nitrogen atoms, which may affect solubility and pharmacokinetics .

Physicochemical Properties

  • Melting Points: Chlorophenyl derivatives (4g, 4h) exhibit higher melting points (221–233°C) compared to non-halogenated analogs (7h, 128–130°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Spectroscopic Data :
    • IR Spectroscopy : C=O stretches in acetamide derivatives range from 1668–1690 cm⁻¹, consistent with the target compound’s expected values. Electron-withdrawing groups (e.g., nitro in 4h) slightly lower the C=O stretch frequency .
    • NMR : Aromatic protons in chlorophenyl derivatives (e.g., 4g, δ 7.13–7.83 ppm) align with the target compound’s expected aromatic region, though meta-substitution may shift resonance patterns .

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